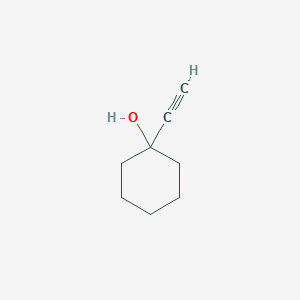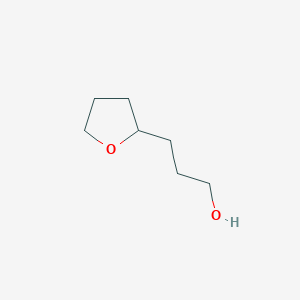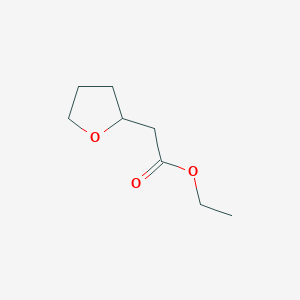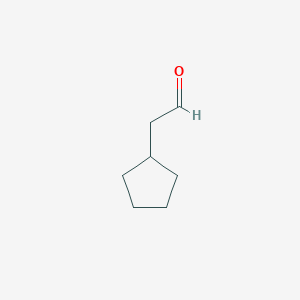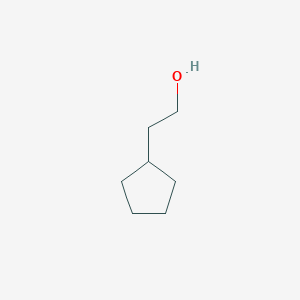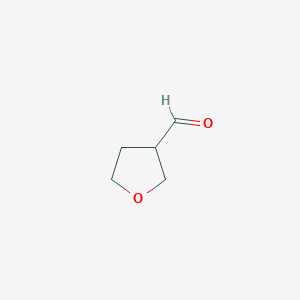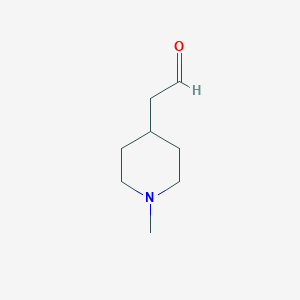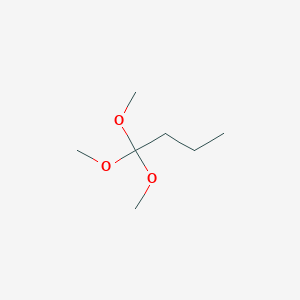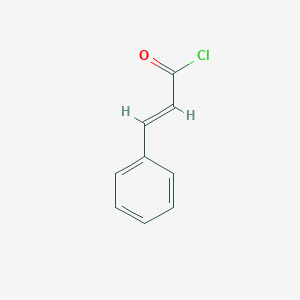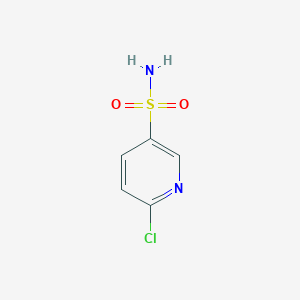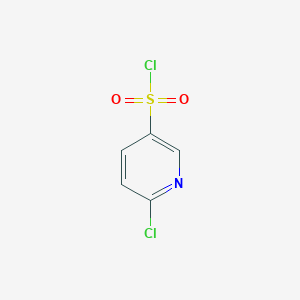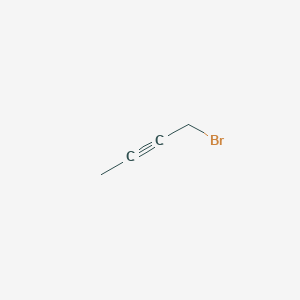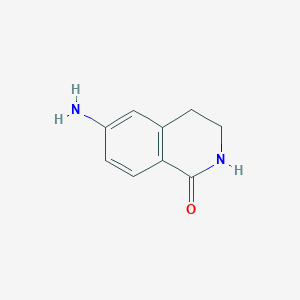
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid
Vue d'ensemble
Description
Compounds like “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid” belong to a class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon) .
Synthesis Analysis
The synthesis of such compounds often involves methods like asymmetric synthesis, which is a method used to preferentially form one enantiomer over the other .Molecular Structure Analysis
The molecular structure of a compound like this would include a carboxylic acid group (-COOH), a hydroxyl group (-OH), and a pyrrolidine ring .Chemical Reactions Analysis
The chemical reactions involving such compounds could include reactions with other carboxylic acids, esterification, and reactions with amines .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like this would depend on its specific structure. For example, it would likely be polar due to the presence of the carboxylic acid and hydroxyl groups, and it might exist as a zwitterion at physiological pH .Applications De Recherche Scientifique
Siderophores in Biological Pathways
Specific Scientific Field
Biochemistry and Environmental Sciences
Summary of the Application
Siderophores are small molecules known for their high iron binding capacity, which is essential for all life forms requiring iron . They are synthesized via nonribosomal peptide synthetase (NRPS) and non-NRPS pathways .
Methods of Application or Experimental Procedures
Siderophores are secreted by microbes and plants to regulate bioavailable iron levels . They bind to trivalent iron ions in low-iron environments, forming trivalent iron chelates .
Results or Outcomes
Siderophores have applications in medicine, agriculture, and environmental sciences . These include biological pest control, disease treatment, ecological pollution remediation, and heavy metal ion removal .
Synthesis of Pyrrolidine-3-carboxylic Acid Derivatives
Specific Scientific Field
Organic Chemistry
Summary of the Application
Pyrrolidine-3-carboxylic acid derivatives can be synthesized via asymmetric Michael addition reactions of carboxylate-substituted enones .
Methods of Application or Experimental Procedures
Organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed .
Results or Outcomes
Using the developed reaction method, 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained in two steps .
Chemical Synthesis
Specific Scientific Field
Chemistry
Summary of the Application
“(2R,3R)-3-Hydroxypyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 119677-21-3 . It’s often used in chemical synthesis .
Methods of Application or Experimental Procedures
The compound is typically stored in an inert atmosphere at 2-8°C . It’s often used in reactions that require a carboxylic acid group .
Results or Outcomes
The outcomes of the reactions can vary greatly depending on the specific reaction conditions and the other reactants involved .
Synthesis of Pyrrolidine Derivatives
Summary of the Application
Pyrrolidine derivatives, including “(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid”, can be synthesized via various methods .
Methods of Application or Experimental Procedures
One method involves the organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes .
Results or Outcomes
Using the developed reaction method, a 5-methylpyrrolidine-3-carboxylic acid with 97% enantiomeric excess was obtained .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3/c7-3-1-2-6-4(3)5(8)9/h3-4,6-7H,1-2H2,(H,8,9)/t3-,4-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBUEDPLEOHJGE-QWWZWVQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H]([C@@H]1O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R)-3-hydroxypyrrolidine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(4-Methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-8-yl) acetate](/img/structure/B41582.png)
